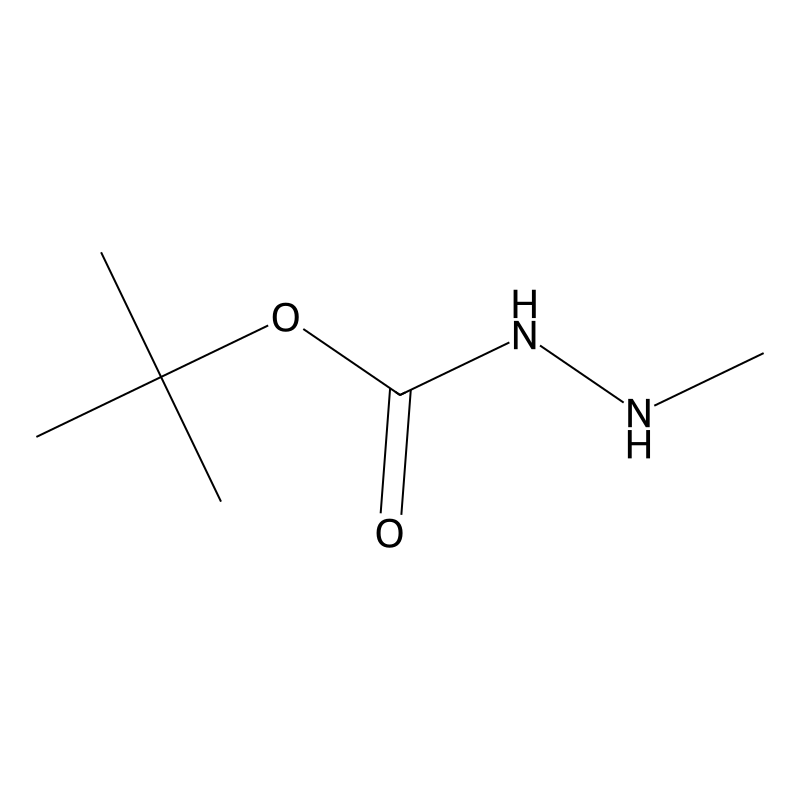

tert-Butyl 2-methylhydrazinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “tert-Butyl 2-methylhydrazinecarboxylate” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .

- It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

- .

In terms of applications, one potential use of “tert-Butyl 2-methylhydrazinecarboxylate” is in the formation of “tert-butyl azidoformate” through diazotisation . This compound is useful for introducing the “Boc” protecting group . .

Tert-Butyl 2-methylhydrazinecarboxylate is an organic compound characterized by the presence of a tert-butyl group, a hydrazine moiety, and a carboxylate functional group. Its molecular formula is , and it has a molar mass of approximately 146.19 g/mol. This compound appears as a clear, colorless liquid with a boiling point of 186°C and a flash point of 71°C . It is classified as harmful, with risk codes indicating that it can be harmful if swallowed and may cause skin and eye irritation .

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: Breaking down in the presence of water to yield the corresponding hydrazine and carboxylic acid.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form tert-butyl hydrazine .

Research indicates that tert-Butyl 2-methylhydrazinecarboxylate exhibits biological activity relevant in pharmacological contexts. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting specific receptors involved in metabolic disorders. For instance, derivatives of this compound have been studied for their potential applications in treating cachexia associated with cancer .

The synthesis of tert-Butyl 2-methylhydrazinecarboxylate typically involves several steps:

- Formation of Hydrazine Derivative: Methylhydrazine is reacted with tert-butoxycarbonyl chloride to form tert-butoxycarbonylmethylhydrazine.

- Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or carbon monoxide under appropriate conditions to yield tert-Butyl 2-methylhydrazinecarboxylate.

- Purification: The product is purified through distillation or recrystallization techniques to achieve the desired purity .

Tert-Butyl 2-methylhydrazinecarboxylate finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are being explored for potential therapeutic effects, particularly in oncology and metabolic disorders. Additionally, it may be utilized in agrochemical formulations due to its nitrogen-containing structure, which can enhance plant growth or resistance .

When comparing tert-Butyl 2-methylhydrazinecarboxylate with similar compounds, several notable analogs emerge:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-Butyl 1-methylhydrazinecarboxylate | C6H14N2O2 | Similar structure; different position of methyl group |

| Tert-Butoxycarbonylmethylhydrazine | C6H14N2O3 | Contains an additional oxygen; used in peptide synthesis |

| N-Methyl-N-tert-butoxycarbonyl hydrazine | C6H14N2O3 | Used as a protecting group in organic synthesis |

Tert-Butyl 2-methylhydrazinecarboxylate stands out due to its specific combination of functional groups that allow for versatile reactivity and biological activity not shared by all its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant